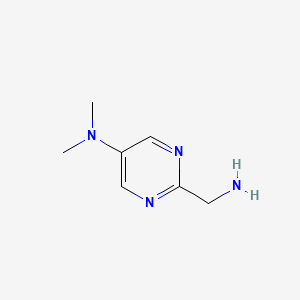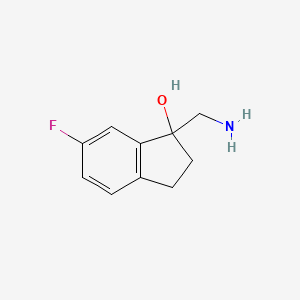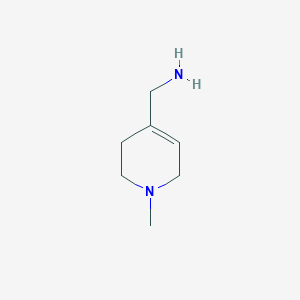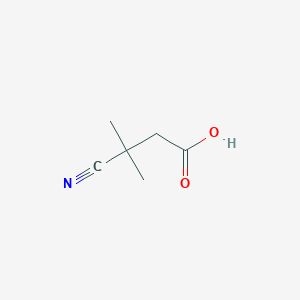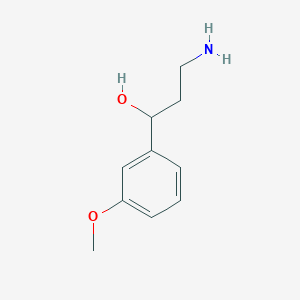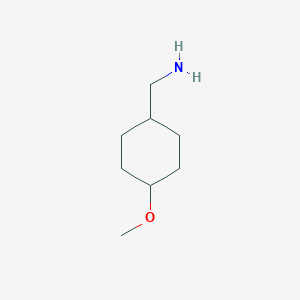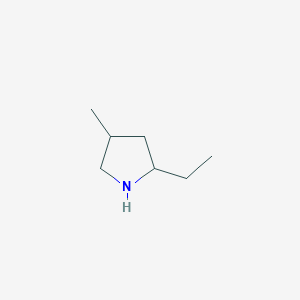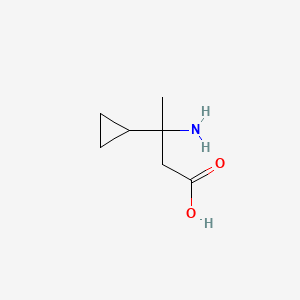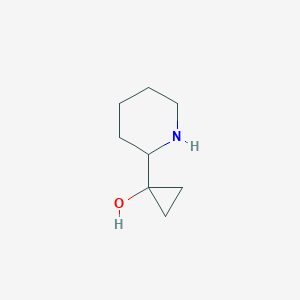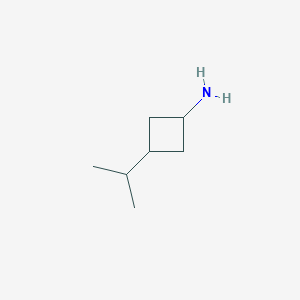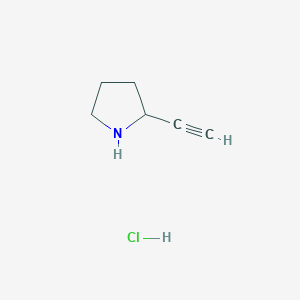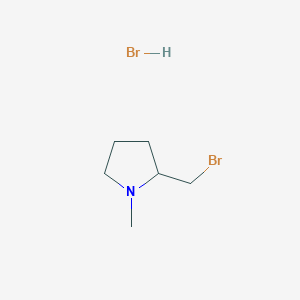
2-(Bromomethyl)-1-methylpyrrolidine hydrobromide
説明
2-(Bromomethyl)-1-methylpyrrolidine hydrobromide is a pyridine derivative . It participates in the synthesis of 7-nitrobenz-2-oxa-1,3-diazole (NBD) based colorimetric and fluorescence chemosensor .
Synthesis Analysis
The synthesis of 2-(Bromomethyl)-1-methylpyrrolidine hydrobromide involves the reaction of 1-ethylpyrrolidine with bromoacetic acid and hydrobromic acid. The reaction takes place in the presence of a catalyst, such as sodium hydroxide, and is typically carried out under reflux conditions.Molecular Structure Analysis
The molecular formula of 2-(Bromomethyl)-1-methylpyrrolidine hydrobromide is C6H6BrN·HBr . It is a solid at 20 degrees Celsius .Chemical Reactions Analysis
2-(Bromomethyl)-1-methylpyrrolidine hydrobromide is believed to act as an alkylating agent, which can modify the structure and function of biological molecules, such as proteins and nucleic acids.Physical And Chemical Properties Analysis
2-(Bromomethyl)-1-methylpyrrolidine hydrobromide is a white to light yellow powder or crystal . It has a melting point of 148.0 to 152.0 degrees Celsius and is soluble in methanol .科学的研究の応用
Intramolecular Bromoamination
A study by Horning and Muchowski (1974) discussed the synthesis of 2-bromomethyl-4,4-diphenylpyrrolidine hydrobromide through the addition of bromine to specific amine compounds. This compound served as a key intermediate in the intramolecular bromoamination process, which involved the formation of aziridines from bromomethylpyrrolidines. The research highlights the compound's role in synthesizing more complex nitrogen-containing heterocycles, which are significant in medicinal chemistry and drug development (Horning & Muchowski, 1974).
Organic Synthesis
Jain and Sain (2010) reviewed the use of N-methylpyrrolidin-2-one hydrotribromide (MPHT), which is closely related to 2-(Bromomethyl)-1-methylpyrrolidine hydrobromide, in organic synthesis. The review detailed the reagent's versatility in bromination reactions across various organic compounds, including alkenes, alcohols, and ketones. The environmentally friendly nature of MPHT and its applications in oxidation and epoxide ring-opening reactions were also emphasized, showcasing the compound's broader implications in synthesizing and modifying organic molecules in a sustainable manner (Jain & Sain, 2010).
Spectroscopic Studies
Tong et al. (2018) investigated the crystal structures and spectroscopic properties of 1-carboxymethyl-1-methyl-pyrrolidinium bromides, which are structurally similar to 2-(Bromomethyl)-1-methylpyrrolidine hydrobromide. The study provided insights into the hydrogen bonding and thermal stability of these compounds, as well as their pH-dependent reversible crystal transformations. Such research underscores the importance of these compounds in understanding the structural and chemical behavior of organic salts in various environments, which can be crucial for their application in material science and pharmaceutical formulation (Tong et al., 2018).
Safety And Hazards
特性
IUPAC Name |
2-(bromomethyl)-1-methylpyrrolidine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12BrN.BrH/c1-8-4-2-3-6(8)5-7;/h6H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWBVHJLHXAWSPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1CBr.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Bromomethyl)-1-methylpyrrolidine hydrobromide | |
CAS RN |
13617-00-0 | |
| Record name | 2-(bromomethyl)-1-methylpyrrolidine hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



